molecular formula C20H18N4O B2532400 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2380192-04-9

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole

Cat. No.: B2532400
CAS No.: 2380192-04-9
M. Wt: 330.391
InChI Key: XBWQBQZZPMIATL-UHFFFAOYSA-N
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Description

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a benzodiazole moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol or halide precursor.

    Coupling Reactions: The benzodiazole and azetidine intermediates are then coupled with a benzoxazole precursor under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: This compound is studied for its potential use in organic electronics and photonics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and benzoxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-3-7-17-15(5-1)21-19(13-9-10-13)24(17)14-11-23(12-14)20-22-16-6-2-4-8-18(16)25-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQBQZZPMIATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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